molecular formula C9H7F3O4 B060894 2-methoxy-5-(trifluoromethoxy)benzoic Acid CAS No. 191604-88-3

2-methoxy-5-(trifluoromethoxy)benzoic Acid

Cat. No.: B060894
CAS No.: 191604-88-3
M. Wt: 236.14 g/mol
InChI Key: HURBWIHJHDFCGU-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H7F3O4 and a molecular weight of 236.15 g/mol It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzoic acid core

Scientific Research Applications

2-Methoxy-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Relevant Papers The relevant papers retrieved do not provide additional information on 2-methoxy-5-(trifluoromethoxy)benzoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-methoxybenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-methoxy-5-(trifluoromethoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxy-5-(trifluoromethoxy)benzaldehyde or this compound.

    Reduction: Formation of 2-methoxy-5-(trifluoromethoxy)benzyl alcohol or 2-methoxy-5-(trifluoromethoxy)benzaldehyde.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes or receptors to modulate their activity. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    5-Trifluoromethoxybenzoic acid: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

    2-Methoxy-4-(trifluoromethoxy)benzoic acid: Positional isomer with different spatial arrangement of functional groups, leading to variations in reactivity and applications.

Uniqueness

2-Methoxy-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzoic acid core. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form stable complexes with biological molecules. These features make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methoxy-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-7-3-2-5(16-9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURBWIHJHDFCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379498
Record name 2-methoxy-5-(trifluoromethoxy)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191604-88-3
Record name 2-Methoxy-5-(trifluoromethoxy)benzoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methoxy-5-(trifluoromethoxy)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 191604-88-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

According to the method of Heterocycles, 16, 2091 (1981), combine 2-methoxy-5-trifluoromethoxybenzaldehyde (0.58 g, 2.65 mmol) and 2-methylbut-2-ene (37 mL) in t-butanol (16 mL). Add dropwise a solution of sodium dihydrogen phosphate hydrate (0.92 g) and sodium chlorite (0.42 g, 4.7 mmol) in water (10 mL). After 4 hours, adjust the pH of the reaction mixture to about 8 to 9 using a 1 M aqueous sodium hydroxide solution. Evaporate the reaction mixture in vacuo at about ambient temperature to remove most of the t-butanol. Add water (40 mL) and extract three times with hexane (10 mL). Adjust the pH of the aqueous layer to about 1 using a 1 M aqueous hydrochloric acid solution and extract five times with diethyl ether. Combine the organic layers, dry over Na2SO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 1/1 ethyl acetate/hexane containing 0.5% acetic acid to give 2-methoxy-5-trifluoromethoxybenzoic acid: Rf=0.34 (silica gel, 1/1 ethyl acetate/hexane containing 0.5% acetic acid).
[Compound]
Name
Heterocycles
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0.58 g
Type
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37 mL
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Name
sodium dihydrogen phosphate hydrate
Quantity
0.92 g
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reactant
Reaction Step Four
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0.42 g
Type
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Reaction Step Four
Name
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10 mL
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16 mL
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Reaction Step Six
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ethyl acetate hexane
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-methoxy-5-trifluoromethoxybenzaldehyde (2.0 g, 9.09 mmol) and 50% KOH (4.1 ml) in MeOH (15 ml) at 65° C. was added dropwise hydrogen peroxide (30%, 7.4 ml) over 20 min. The reaction mixture was then stirred at 65° C. for 10 min., cooled to room temperature, acidified with 1 M HCl, and extracted with Et2O (3×40 ml). The combined organic extracts were washed with brine (35 ml), dried (Na2SO4) and the solvent removed under reduced pressure to give a pale yellow viscous oil which solidified at room temperature overnight to give the title compound (1.95 g, 91%) as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
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15 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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